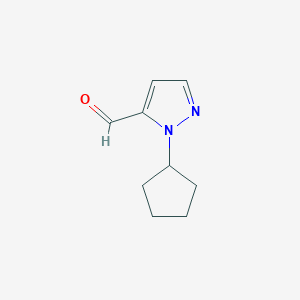![molecular formula C12H18ClNO B1451096 [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride CAS No. 1217842-07-3](/img/structure/B1451096.png)
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting with readily available substances known as reagents .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with common reagents, its behavior under various conditions (such as heat or light), and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This would include data on the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution. Other important properties might include its refractive index, specific gravity, and optical rotation .Applications De Recherche Scientifique
Enantioselective Synthesis
This compound is utilized in the enantioselective synthesis of chiral building blocks for pharmaceuticals. The stereochemistry of the (3S,4R) configuration is crucial for the biological activity of many drug molecules. It serves as an intermediate in the synthesis of various analogs, potentially leading to new treatments .
Antibacterial Agents
Research indicates that derivatives of this compound, such as (3R,4S)-3-methoxy-4-methylaminopyrrolidine, exhibit significant antibacterial activity. This activity is particularly pronounced against both Gram-positive and Gram-negative bacteria, making it a valuable lead compound in the development of new antibiotics .
Antineoplastic Activities
Compounds related to [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride have shown promise in studies targeting cancer cells. Their structure is conducive to anti-tumor activity, which is being explored for potential therapeutic applications in oncology .
Chemical Synthesis and Chromatography
The compound’s unique structure makes it a candidate for use in advanced chemical synthesis and chromatography techniques. Scientists leverage its properties to develop more efficient methods for the synthesis and analysis of complex organic compounds .
Neuropharmacological Research
Piperidine derivatives, which are structurally related to this compound, play a significant role in neuropharmacology. They are present in numerous classes of neuroactive pharmaceuticals, suggesting that [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride could be used in the development of drugs targeting neurological disorders .
Proteomics Research
This compound is also a biochemical used in proteomics research. Its properties may help in understanding protein interactions and functions, which is essential for the development of targeted therapies for various diseases .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(9-13-7-11(12)8-14)10-5-3-2-4-6-10;/h2-6,11,13-14H,7-9H2,1H3;1H/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSZEJKUHXRYDW-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CO)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CNC[C@H]1CO)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673948 | |
| Record name | [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217842-07-3 | |
| Record name | [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)









